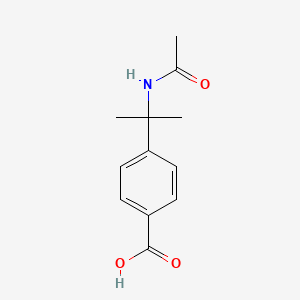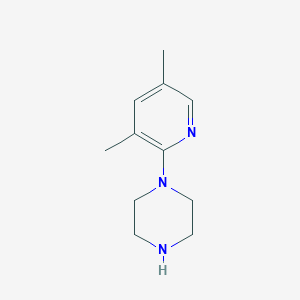
2-(Oxan-4-ylmethoxy)-5-sulfamoylbenzamide
概要
説明
2-(Oxan-4-ylmethoxy)-5-sulfamoylbenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a sulfamoyl group and a tetrahydro-2H-pyran-4-ylmethoxy group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-ylmethoxy)-5-sulfamoylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoic acid derivative with ammonia or an amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: This step involves the reaction of the benzamide intermediate with tetrahydro-2H-pyran-4-ylmethanol under suitable conditions, such as the presence of a base or an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the benzamide core or the sulfamoyl group, potentially yielding amine or thiol derivatives.
Substitution: The benzamide core allows for various substitution reactions, including nucleophilic aromatic substitution, which can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine or thiol derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or pesticides.
作用機序
The mechanism of action of 2-(Oxan-4-ylmethoxy)-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds or ionic interactions with active site residues, while the tetrahydro-2H-pyran-4-ylmethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
5-Sulfamoyl-2-methoxybenzamide: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
2-((Tetrahydro-2H-pyran-4-yl)methoxy)benzamide: Similar structure but lacks the sulfamoyl group.
5-Sulfamoyl-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness: The presence of both the sulfamoyl group and the tetrahydro-2H-pyran-4-ylmethoxy group in 2-(Oxan-4-ylmethoxy)-5-sulfamoylbenzamide imparts unique chemical properties, such as enhanced solubility and specific binding interactions, which are not observed in the similar compounds listed above. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H18N2O5S |
|---|---|
分子量 |
314.36 g/mol |
IUPAC名 |
2-(oxan-4-ylmethoxy)-5-sulfamoylbenzamide |
InChI |
InChI=1S/C13H18N2O5S/c14-13(16)11-7-10(21(15,17)18)1-2-12(11)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H2,14,16)(H2,15,17,18) |
InChIキー |
RFSRUEVEDRQJNU-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8662856.png)











